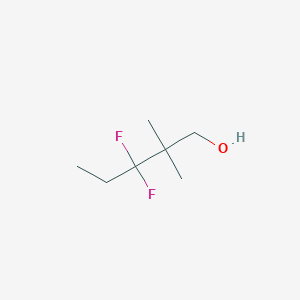

3,3-Difluoro-2,2-dimethylpentan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Difluoro-2,2-dimethylpentan-1-ol is a chemical compound with the molecular formula C5H10F2O . It has a molecular weight of 124.13 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10F2O/c1-5(2,3-8)4(6)7/h4,8H,3H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Wissenschaftliche Forschungsanwendungen

Fluorinated Compound Synthesis

The importance of fluorine atoms in drug discovery and materials science is well-documented, with fluorinated compounds offering unique therapeutic profiles and material properties. For instance, the synthesis of alpha-trifluoromethylthio carbonyl compounds, as described by Rossi et al. (2018), highlights the role of fluorine in modulating the lipophilicity, bioavailability, and metabolic stability of molecules in pharmaceutical and agrochemical domains (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Fluoromethylation Techniques

Cho et al. (2010) developed an efficient method for appending trifluoromethyl groups to a broad range of aryl substrates, demonstrating the significant impact of the trifluoromethyl group on the properties of organic molecules. This method allows for the transformation of various substrates, including heterocycles, under mild conditions, thus opening up new avenues for the late-stage modifications of advanced intermediates in pharmaceutical and agrochemical synthesis (Cho, Senecal, Kinzel, Zhang, Watson, & Buchwald, 2010).

Electrophilic Trifluoromethylthiolating Agents

Shao et al. (2015) discussed the development of new, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents that could easily install the trifluoromethylthio group at the desired positions of a drug molecule at a late stage of drug development. This advancement underscores the critical role of fluorinated groups in enhancing the chemical and metabolic stability of drug molecules, as well as their cell-membrane permeability (Shao, Xu, Lu, & Shen, 2015).

Difluoromethylation and Monofluoromethylation

Hu, Zhang, and Wang (2009) reviewed the selective introduction of difluoromethyl and monofluoromethyl groups into organic molecules, demonstrating the importance of these fluorinated moieties in enhancing the biological properties of pharmaceuticals and agrochemicals. The review summarizes various synthetic methods for incorporating CF2H- and CH2F-containing compounds, highlighting the impact of fluorination on the target molecules' performance (Hu, Zhang, & Wang, 2009).

Eigenschaften

IUPAC Name |

3,3-difluoro-2,2-dimethylpentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2O/c1-4-7(8,9)6(2,3)5-10/h10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJKTRLKFOYXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)CO)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584589.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2584590.png)

![1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2584591.png)

![4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2584592.png)

![1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2584595.png)

![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2584609.png)